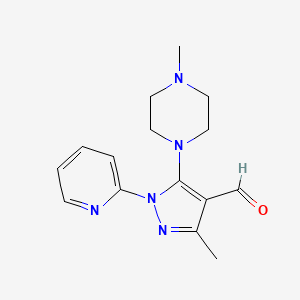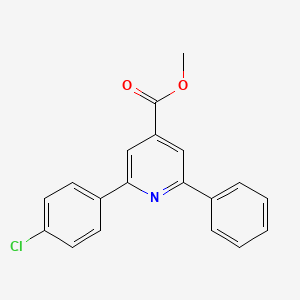![molecular formula C23H26N4O3 B12045609 1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12045609.png)
1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines a quinoline core with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides.
Hydroxy and Oxo Functionalization: The hydroxy and oxo groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Formation of the Pyridinylmethylidene Moiety: The pyridinylmethylidene group is typically introduced through a condensation reaction with pyridine-4-carbaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The pyridinylmethylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its quinoline core and pyridine moiety make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mécanisme D'action
The mechanism of action of 1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyridine moiety can bind to various enzymes or receptors, modulating their activity. This dual interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-heptyl-4-hydroxyquinoline: This compound shares the quinoline core and heptyl group but lacks the pyridinylmethylidene moiety.
4-hydroxy-2-quinolones: These compounds have a similar quinoline core with hydroxy and oxo functional groups but differ in their side chains and substituents.
Uniqueness
1-heptyl-4-hydroxy-2-oxo-N’-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of a quinoline core with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H26N4O3 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-heptyl-4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-2-3-4-5-8-15-27-19-10-7-6-9-18(19)21(28)20(23(27)30)22(29)26-25-16-17-11-13-24-14-12-17/h6-7,9-14,16,28H,2-5,8,15H2,1H3,(H,26,29)/b25-16+ |
Clé InChI |
TWRQXOLTPFGNAA-PCLIKHOPSA-N |
SMILES isomérique |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O |
SMILES canonique |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)
![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)

![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)
![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)
![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)


